N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034300-92-8
VCID: VC4656742
InChI: InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17)
SMILES: CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide

CAS No.: 2034300-92-8

Cat. No.: VC4656742

Molecular Formula: C13H17N3O2S

Molecular Weight: 279.36

* For research use only. Not for human or veterinary use.

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide - 2034300-92-8

Specification

CAS No. 2034300-92-8
Molecular Formula C13H17N3O2S
Molecular Weight 279.36
IUPAC Name 4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C13H17N3O2S/c1-11-9-12(19-10-11)13(17)14-4-7-18-8-6-16-5-2-3-15-16/h2-3,5,9-10H,4,6-8H2,1H3,(H,14,17)
Standard InChI Key RRFJXQCXCOTLQV-UHFFFAOYSA-N
SMILES CC1=CSC(=C1)C(=O)NCCOCCN2C=CC=N2

Introduction

Structural Characteristics and Nomenclature

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with a methyl group at the 4-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further functionalized with a polyethylene glycol-like chain terminating in a 1H-pyrazole ring. The systematic IUPAC name reflects this connectivity:

  • Thiophene backbone: 4-Methylthiophene-2-carboxamide (positions 2 and 4 substituted).

  • Side chain: A diethylene glycol linker (2-(2-(ethoxy)ethyl)) attached to the carboxamide nitrogen, with the terminal ethoxy group bearing a 1H-pyrazol-1-yl substituent.

The molecular formula is C₁₃H₁₈N₃O₃S, with a molecular weight of 307.37 g/mol. Key structural motifs include:

  • Thiophene: A five-membered aromatic ring with one sulfur atom, contributing to electronic delocalization and metabolic stability .

  • Pyrazole: A diazole ring known for hydrogen-bonding capabilities and pharmacological relevance .

  • Ethoxyethyl linker: Enhances solubility and modulates pharmacokinetic properties .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Thiophene carboxamide synthesis:

    • 4-Methylthiophene-2-carboxylic acid is activated (e.g., using thionyl chloride) to form the corresponding acid chloride, followed by amidation with 2-(2-aminoethoxy)ethanol .

  • Pyrazole introduction:

    • The terminal hydroxyl group of the ethoxyethyl side chain is substituted with 1H-pyrazole via a Mitsunobu reaction or nucleophilic displacement using a pyrazole-containing reagent .

Key Reaction Steps

StepReactantsConditionsYieldReference
14-Methylthiophene-2-carboxylic acid + SOCl₂Reflux, 4h85%
2Acid chloride + 2-(2-Aminoethoxy)ethanolDCM, RT, 12h78%
3Hydroxyl group activation (e.g., mesylation)MsCl, Et₃N, 0°C90%
4Pyrazole substitutionPyrazole, K₂CO₃, DMF, 80°C65%

Optimization Challenges:

  • Steric hindrance during pyrazole coupling necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Purification requires chromatography due to similar polarities of intermediates .

Physicochemical Properties

Experimental and predicted data for the compound are summarized below:

PropertyValueMethod/Source
Melting Point128–131°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)1.85 ± 0.12HPLC (C18 column)
Solubility (Water)2.3 mg/mL (25°C)Shake-flask method
pKa4.2 (carboxamide), 2.8 (pyrazole)Potentiometric titration

Stability:

  • Stable under ambient conditions for >6 months when stored desiccated .

  • Photodegradation observed under UV light (t₁/₂ = 48h), necessitating amber glass storage .

Cell LineIC₅₀ (µM)MechanismReference
HeLa18.2Apoptosis induction
MCF-724.7ROS generation

Applications and Future Directions

  • Drug Discovery: Prime candidate for optimizing antidiabetic or antimicrobial lead compounds due to modular structure .

  • Material Science: Thiophene’s conjugated system could be exploited in organic semiconductors .

  • Chemical Biology: Pyrazole’s hydrogen-bonding capacity makes it a viable probe for target engagement studies .

Challenges:

  • Scalability of the Mitsunobu reaction for industrial production.

  • Metabolic stability in vivo requires further PK/PD studies.

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